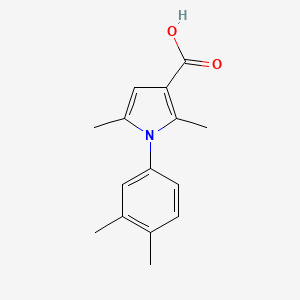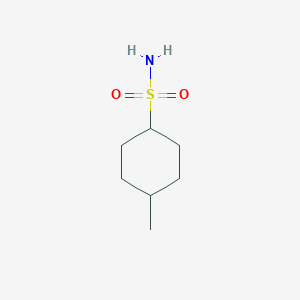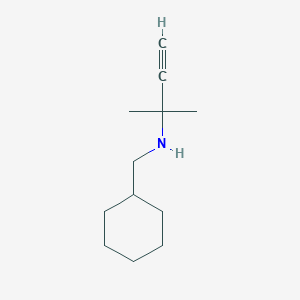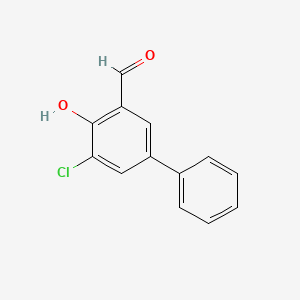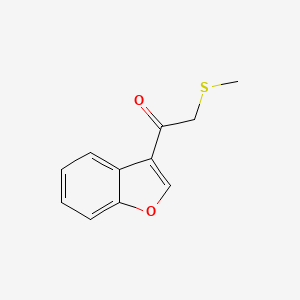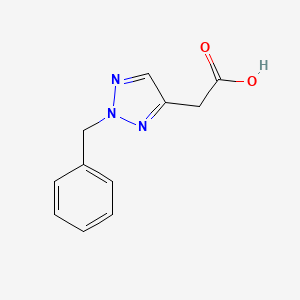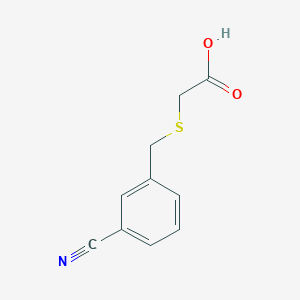
2-((3-Cyanobenzyl)thio)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Cyanobenzyl)thio)acetic acid is a chemical compound with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound features a benzyl group substituted with a cyano group and a thioacetic acid moiety, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyanobenzyl)thio)acetic acid typically involves the reaction of 3-cyanobenzyl chloride with thioacetic acid in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the thioacetic acid displaces the chloride ion on the benzyl group .
Industrial Production Methods
This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
化学反应分析
Types of Reactions
2-((3-Cyanobenzyl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The thioacetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride can reduce the cyano group.
Substitution: Bases like sodium hydride or potassium carbonate can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thioacetic acid derivatives.
科学研究应用
2-((3-Cyanobenzyl)thio)acetic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials
作用机制
The mechanism of action for 2-((3-Cyanobenzyl)thio)acetic acid largely depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity or function. The cyano group can act as an electrophile, while the thioacetic acid moiety can participate in nucleophilic attacks, making it a versatile compound in various biochemical pathways .
相似化合物的比较
Similar Compounds
Thioacetic acid: Shares the thioacetic acid moiety but lacks the benzyl and cyano groups.
3-Cyanobenzyl chloride: Contains the benzyl and cyano groups but lacks the thioacetic acid moiety.
Benzylthioacetic acid: Similar structure but without the cyano group.
Uniqueness
2-((3-Cyanobenzyl)thio)acetic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful as an intermediate in organic synthesis and in various research applications .
属性
分子式 |
C10H9NO2S |
|---|---|
分子量 |
207.25 g/mol |
IUPAC 名称 |
2-[(3-cyanophenyl)methylsulfanyl]acetic acid |
InChI |
InChI=1S/C10H9NO2S/c11-5-8-2-1-3-9(4-8)6-14-7-10(12)13/h1-4H,6-7H2,(H,12,13) |
InChI 键 |
ZUTJBZUVXGLAJA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C#N)CSCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13172111.png)
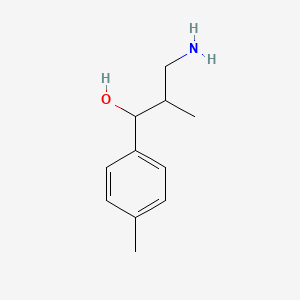
![6-[2-(Propan-2-yl)hydrazin-1-yl]pyridine-3-carboxamide](/img/structure/B13172126.png)
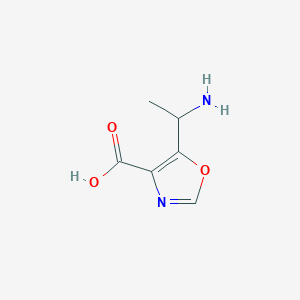
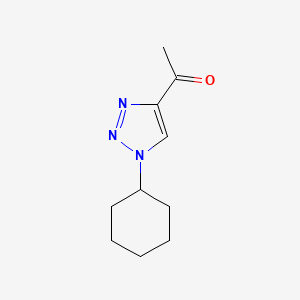
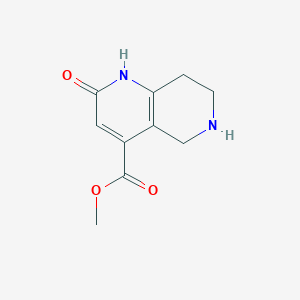
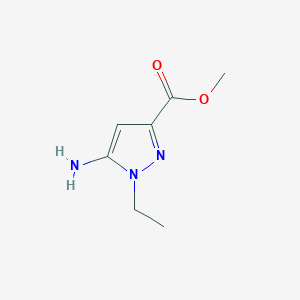
![2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylicacid](/img/structure/B13172154.png)
